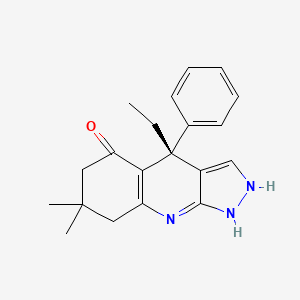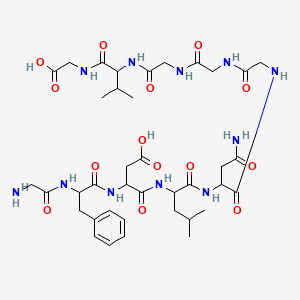
Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly
Descripción general
Descripción
Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly is a useful research compound. Its molecular formula is C38H57N11O14 and its molecular weight is 891.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Speract and Egg Peptide Interactions
- A study by Ramarao, Burks, and Garbers (1990) discussed the egg peptide speract, including Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly, which is encoded by a specific mRNA in sea urchins. The study highlights the role of speract in egg-sperm interaction, emphasizing its biological importance in reproductive processes (Ramarao, Burks, & Garbers, 1990).
Speract Receptor in Sea Urchin Spermatozoa
- Bentley and Garbers (1986) explored the retention of the speract receptor in isolated plasma membranes of sea urchin spermatozoa. This study provides insights into the interaction mechanisms between speract and its receptor, which is vital for understanding fertilization processes (Bentley & Garbers, 1986).
Speract's Role in Respiratory Activity and Ion Flux
- Research by Repaske and Garbers (1983) revealed that speract influences respiratory activity in sea urchin spermatozoa. The study demonstrated the correlation between peptide interaction and net H+ efflux, providing a biochemical perspective on sperm activation (Repaske & Garbers, 1983).
Derivatives of Speract in Sea Urchin Eggs
- Shimomura, Suzuki, and Garbers (1986) identified peptides structurally similar to speract in sea urchin eggs. These findings expand our understanding of the diversity of egg peptides and their roles in sea urchin reproduction (Shimomura, Suzuki, & Garbers, 1986).
Application in Mass Spectrometry
- Weyer, Klöppel, and Bünau (1983) discussed the use of secondary-ion mass spectrometry (SIMS) for organic compounds, including peptides like Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly. This study is significant for understanding analytical techniques in biochemistry and molecular biology (Weyer, Klöppel, & Bünau, 1983).
Propiedades
IUPAC Name |
3-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-[[1-[[4-amino-1-[[2-[[2-[[2-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N11O14/c1-19(2)10-22(46-37(62)25(13-31(55)56)48-36(61)23(45-27(51)14-39)11-21-8-6-5-7-9-21)35(60)47-24(12-26(40)50)34(59)43-16-29(53)41-15-28(52)42-17-30(54)49-33(20(3)4)38(63)44-18-32(57)58/h5-9,19-20,22-25,33H,10-18,39H2,1-4H3,(H2,40,50)(H,41,53)(H,42,52)(H,43,59)(H,44,63)(H,45,51)(H,46,62)(H,47,60)(H,48,61)(H,49,54)(H,55,56)(H,57,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURUARRJQOZSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N11O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-DL-Phe-DL-Asp-DL-Leu-DL-Asn-Gly-Gly-Gly-DL-Val-Gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5aS,9aS)-1-(pyridin-4-ylmethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-e][1,4]oxazepine;trihydrochloride](/img/structure/B8102827.png)
![1-(2-azaspiro[4.5]decan-4-yl)-N,N-dimethylmethanamine;dihydrochloride](/img/structure/B8102831.png)
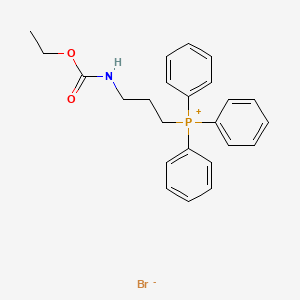
![N,N-dimethyl-2-(1-oxa-9-azaspiro[5.5]undecan-4-yloxy)acetamide;hydrochloride](/img/structure/B8102845.png)
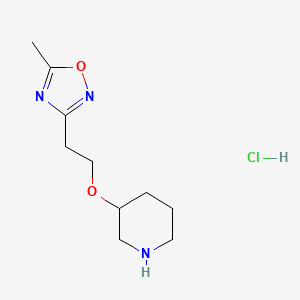

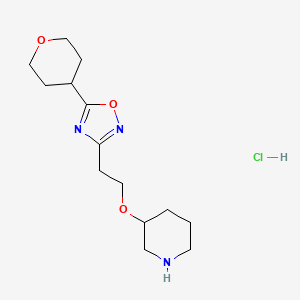
![N-[3-[1-[(3-methylphenyl)methoxy]cyclopropyl]azetidin-3-yl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B8102860.png)
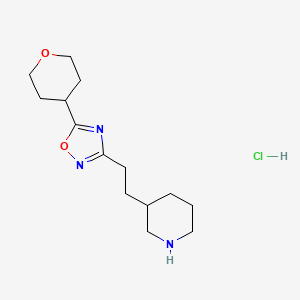
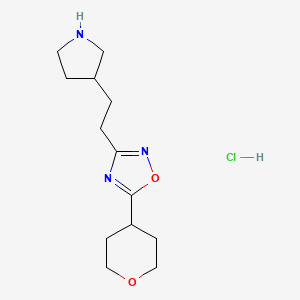
![3-(2-Azaspiro[4.5]decan-4-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride](/img/structure/B8102882.png)

